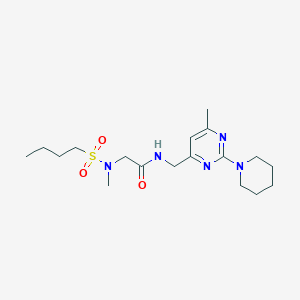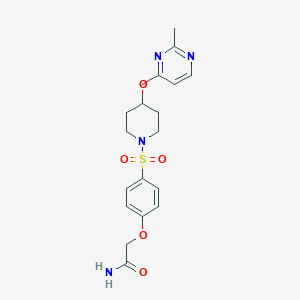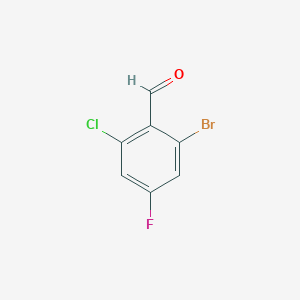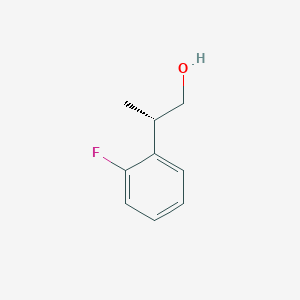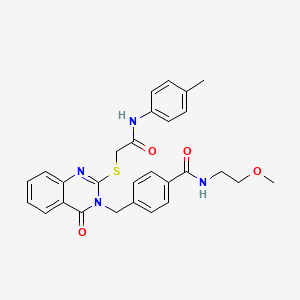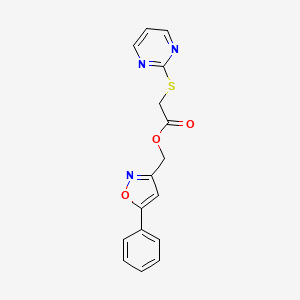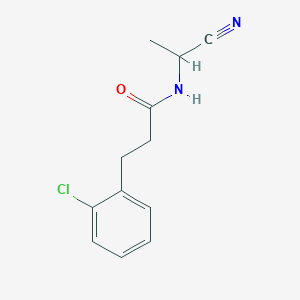
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide, also known as CCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 251.76 g/mol.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is in the development of new drugs. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis.
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to have potential applications in cancer research. Studies have shown that 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is not yet fully understood. However, it is believed that 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
In cancer research, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is believed to induce apoptosis in cancer cells by activating the caspase pathway. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to have significant biochemical and physiological effects. In animal studies, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to reduce inflammation and pain in a dose-dependent manner. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide for lab experiments is its high purity and yield. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized under mild conditions and yields a product with high purity, making it suitable for various lab experiments.
One of the limitations of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide for lab experiments is its potential toxicity. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide. One of the most significant directions is the development of new drugs based on 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another future direction for the research of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is the investigation of its mechanism of action. Although the mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is not yet fully understood, further research may help to elucidate its mode of action and facilitate the development of new drugs based on 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized under mild conditions and yields a product with high purity, making it suitable for various lab experiments. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized through the reaction of 2-chlorobenzonitrile with 3-bromo-N-cyanoethylpropanamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide with high purity and yield.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(8-14)15-12(16)7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZPYXMURHYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)
![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
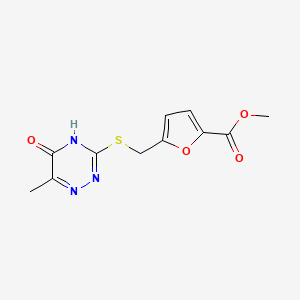
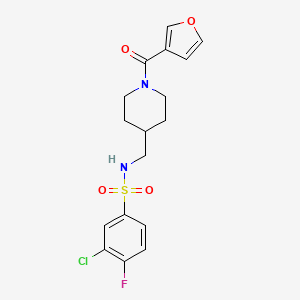
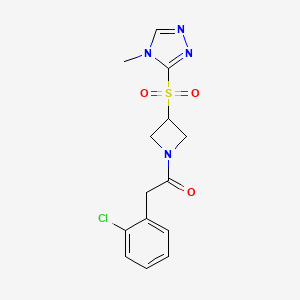
![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)
